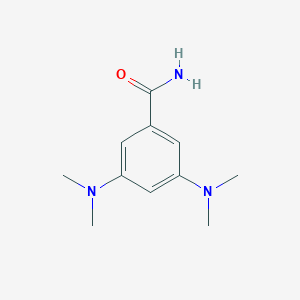

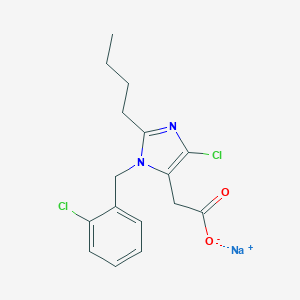

3,5-Bis(dimethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,5-Bis(dimethylamino)benzamide and related compounds involves complex reactions and methodologies. For example, bis(dimethylamino)porphyrazines have been synthesized through base-catalyzed cross-condensation reactions, highlighting a method that could be adapted for synthesizing similar compounds (Montalban et al., 2000). Moreover, the synthesis of benzamide derivatives from 2-substituted 1,3-bis(dimethylamino)-trimethinium salts suggests a pathway for creating diverse benzamide compounds, including 3,5-Bis(dimethylamino)benzamide (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

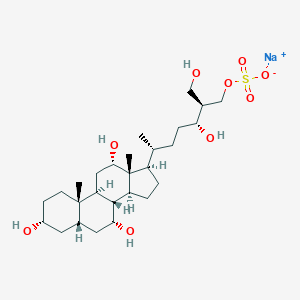

The molecular structure of 3,5-Bis(dimethylamino)benzamide and its analogs has been extensively studied, revealing the importance of their extended pi-conjugation and substitution patterns. For instance, the X-ray structures of unsymmetrical porphyrazines provide insights into the cis-type substitution pattern, which could be relevant for understanding the structural nuances of 3,5-Bis(dimethylamino)benzamide (Montalban et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 3,5-Bis(dimethylamino)benzamide is influenced by its functional groups and molecular structure. The photochemical heterolysis of related benzyl alcohols and esters, for instance, demonstrates the generation of benzyl cations with low-energy triplet states, indicating potential reactive intermediates that could be involved in the chemical behavior of 3,5-Bis(dimethylamino)benzamide (Perrotta, Winter & Falvey, 2011).

Physical Properties Analysis

The physical properties of 3,5-Bis(dimethylamino)benzamide derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Polyamides derived from related compounds have shown excellent solubility in polar solvents and high thermal stability, which could be indicative of the physical properties of 3,5-Bis(dimethylamino)benzamide (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of 3,5-Bis(dimethylamino)benzamide, including its reactivity and interactions with other molecules, are fundamental for its utility in chemical synthesis and potential applications. Research into reactions of enaminones and related compounds with N,N-dimethylacetamide dimethyl acetal provides insights into one-pot metal-free synthesis of benzene derivatives, which may relate to the chemical properties of 3,5-Bis(dimethylamino)benzamide (Prek et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as benzamide derivatives have been reported to act as allosteric glucokinase activators .

Mode of Action

It’s known that benzamide derivatives can activate glucokinase enzyme allosterically . Allosteric activation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme’s active site.

Biochemical Pathways

Glucokinase plays a key role in the regulation of carbohydrate metabolism and maintaining blood glucose levels within a normal range .

Result of Action

The activation of glucokinase can potentially enhance glucose utilization and insulin secretion, thereby helping in the management of blood glucose levels .

Propriétés

IUPAC Name |

3,5-bis(dimethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVREPXTWUBIFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640991 |

Source

|

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120338-77-4 |

Source

|

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)